molecular formula C7H16N2 B14912901 4-Methylazepan-4-amine

4-Methylazepan-4-amine

Cat. No.: B14912901
M. Wt: 128.22 g/mol
InChI Key: RLNZSYKJNYUORJ-UHFFFAOYSA-N
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Description

4-Methylazepan-4-amine is a chemical compound with the molecular formula C7H16N2 It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylazepan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-chloro-4-methylazepane with ammonia can yield this compound. Another method involves the reduction of 4-methylazepan-4-nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylazepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methylazepan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biological processes involving amines.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylazepan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    N-Benzyl-N-methylazepan-4-amine: This compound has a benzyl group attached to the nitrogen atom, making it structurally similar but with different properties.

    1-Methylazepan-4-amine: Another similar compound with a methyl group on the nitrogen atom.

Uniqueness: 4-Methylazepan-4-amine is unique due to its specific structure and the presence of a methyl group on the azepane ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from other azepane derivatives.

Properties

IUPAC Name

4-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(8)3-2-5-9-6-4-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZSYKJNYUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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